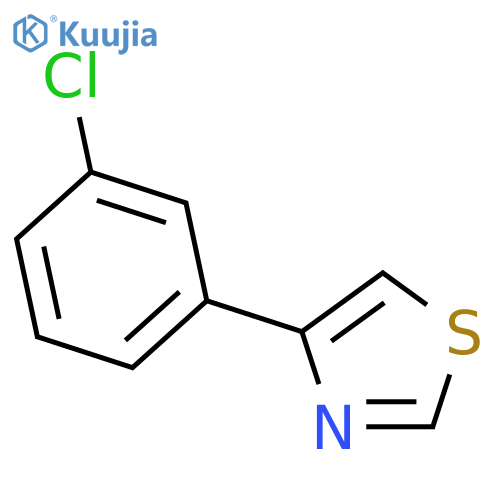Cas no 383145-27-5 (4-(3-Chlorophenyl)-1,3-thiazole)

383145-27-5 structure
商品名:4-(3-Chlorophenyl)-1,3-thiazole
4-(3-Chlorophenyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chlorophenyl)-1,3-thiazole
- SCHEMBL4518536
- AKOS001476166
- 383145-27-5
- STK893358
- EN300-4991819
- VS-07109
- BBL020668
- CS-0332490
- 4-(3-Chlorophenyl)thiazole
-
- インチ: InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H
- InChIKey: KFPWVAITWYKXDQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 194.9909481Da
- どういたいしつりょう: 194.9909481Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 41.1Ų
4-(3-Chlorophenyl)-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4991819-0.25g |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 0.25g |
$178.0 | 2023-06-01 | ||
| A2B Chem LLC | AI49493-250mg |
4-(3-Chlorophenyl)-1,3-thiazole |
383145-27-5 | ≥ 95 % | 250mg |
$694.00 | 2024-04-20 | |
| Enamine | EN300-4991819-0.1g |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 0.1g |
$124.0 | 2023-06-01 | ||
| Enamine | EN300-4991819-1.0g |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 1g |
$442.0 | 2023-06-01 | ||
| TRC | C611838-100mg |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Enamine | EN300-4991819-10.0g |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 10g |
$1900.0 | 2023-06-01 | ||
| Enamine | EN300-4991819-2.5g |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 2.5g |
$867.0 | 2023-06-01 | ||
| Enamine | EN300-4991819-0.05g |
4-(3-chlorophenyl)-1,3-thiazole |
383145-27-5 | 0.05g |
$84.0 | 2023-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403160-1g |
4-(3-Chlorophenyl)thiazole |
383145-27-5 | 95+% | 1g |
¥3094.00 | 2024-05-16 | |
| Chemenu | CM313264-1g |
4-(3-Chlorophenyl)-1,3-thiazole |
383145-27-5 | 95% | 1g |
$381 | 2022-12-28 |
4-(3-Chlorophenyl)-1,3-thiazole 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
383145-27-5 (4-(3-Chlorophenyl)-1,3-thiazole) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
